Potassium hydroxide

Catalog No.
S579941
CAS No.
1310-58-3
M.F
HKO
KOH
M. Wt
56.106 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Potassium hydroxide

CAS Number

1310-58-3

Product Name

Potassium hydroxide

IUPAC Name

potassium;hydroxide

Molecular Formula

HKO
KOH

Molecular Weight

56.106 g/mol

InChI

InChI=1S/K.H2O/h;1H2/q+1;/p-1

InChI Key

KWYUFKZDYYNOTN-UHFFFAOYSA-M

SMILES

[OH-].[K+]

solubility

107 g/100 cc at 59 °F (NTP, 1992)
Soluble
Very soluble in water. Freely soluble in ethanol
Solubility in water, 121 g/100 g water at 25 °C
Solubility in water (g KOH/100 g H2O): 97 at 0 °C; 103 at 10 °C; 112 at 20 °C; 126 at 30 °C; 178 at 100 °C
Soluble in 0.9 part water, about 0.6 part boiling water
Soluble in ethanol, methanol
For more Solubility (Complete) data for POTASSIUM HYDROXIDE (6 total), please visit the HSDB record page.
Solubility in water, g/100ml at 25 °C: 110 (very good)
(59 °F): 107%

Synonyms

potassium hydroxide, potassium hydroxide monohydrate, potassium hydroxide tetrahydrate, potassium hydroxide, 39K-labeled, potassium hydroxide, 41K-labeled

Canonical SMILES

[OH-].[K+]

Isomeric SMILES

[OH-].[K+]

The exact mass of the compound Potassium hydroxide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as solublevery soluble in water. freely soluble in ethanolsolubility in water, 121 g/100 g water at 25 °csolubility in water (g koh/100 g h2o): 97 at 0 °c; 103 at 10 °c; 112 at 20 °c; 126 at 30 °c; 178 at 100 °csoluble in 0.9 part water, about 0.6 part boiling watersoluble in ethanol, methanolsoluble in glycerin and slightly soluble in ethersoluble in 3 parts alcohol, 2.5 parts glycerolsolubility in water, g/100ml at 25 °c: 110 (very good)(59°f): 107%. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Inorganic Chemicals - Potassium Compounds - Supplementary Records. It belongs to the ontological category of alkali metal hydroxide in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern. However, this does not mean our product can be used or applied in the same or a similar way.

Potassium hydroxide (KOH, CAS: 1310-58-3), commonly known as caustic potash, is a prototypical strong inorganic base and alkali metal hydroxide. As a highly deliquescent white solid, it is widely procured for its intense alkalinity, high thermal stability (melting point ~360 °C), and exceptional solubility in both water (121 g/100 mL at 25 °C) and lower alcohols like methanol and ethanol [1]. While sharing a similar pH profile to sodium hydroxide (NaOH) at equivalent molarities, KOH is distinguished by the larger ionic radius and lower charge density of the potassium cation. This fundamental structural difference imparts superior ionic mobility in aqueous electrolytes and higher solubility to its derivative salts. These baseline properties make KOH a critical precursor in the synthesis of potassium-based chemicals, a primary homogeneous catalyst in transesterification, and the standard electrolyte in alkaline electrochemical cells.

Although sodium hydroxide (NaOH) is frequently considered a more economical, in-class substitute for KOH, generic substitution fails in applications sensitive to cation-dependent solubility, reaction kinetics, and ionic conductivity. In transesterification workflows, NaOH exhibits significantly lower solubility in methanol, leading to drastically slower reaction rates and higher risks of unwanted saponification . In electrochemical systems, the sodium ion's larger hydrated radius results in higher ohmic resistance, rendering NaOH inadequate for high-efficiency alkaline water electrolysis or alkaline batteries. Furthermore, in surfactant manufacturing, substituting KOH with NaOH fundamentally alters the end product, converting highly soluble liquid soaps into rigid, insoluble solid matrices due to the differing crystallization behaviors of sodium versus potassium fatty acid salts.

Homogeneous Catalysis Kinetics in Methanol (Biodiesel)

In the homogeneous base-catalyzed transesterification of triglycerides with methanol, KOH demonstrates significantly faster reaction kinetics than NaOH due to its superior solubility in methanol. A comparative study using 1.26 wt% catalyst at 25 °C showed that KOH achieved a >90% ester yield in just 30 minutes. Under identical conditions, NaOH yielded negligible ester formation at 30 minutes, requiring up to 14 hours to reach a comparable >90% yield[1].

Evidence DimensionTime to >90% ester yield at 25 °C
Target Compound Data30 minutes (KOH)
Comparator Or Baseline14 hours (NaOH)
Quantified Difference28-fold reduction in reaction time
Conditions1.26 wt% catalyst in methanol, 25 °C

For industrial biodiesel facilities, KOH dramatically reduces batch times and increases throughput compared to NaOH.

Ionic Conductivity for Alkaline Electrolytes

In alkaline water electrolysis and battery systems, KOH is overwhelmingly preferred over NaOH due to the higher mobility of the potassium ion (K+) compared to the sodium ion (Na+) in aqueous solution. Standard 30 wt% KOH electrolytes exhibit a bulk ionic conductivity of approximately 620 mS/cm at room temperature, significantly outperforming 30 wt% NaOH (approx. 400 mS/cm). This higher conductivity directly translates to lower ohmic resistance and reduced cell voltage at equivalent current densities [1].

Evidence DimensionBulk ionic conductivity (30 wt% aqueous solution)
Target Compound Data~620 mS/cm (KOH)
Comparator Or Baseline~400 mS/cm (NaOH)
Quantified Difference~55% higher conductivity
Conditions30 wt% aqueous solution at 25 °C

Minimizes energy losses and ohmic resistance in commercial electrolyzers and alkaline batteries, reducing overall operational costs.

Crystallographic Etch Rate Selectivity

Potassium hydroxide is a critical etchant for the anisotropic wet etching of single-crystal silicon, offering extreme selectivity between crystallographic planes. KOH solutions exhibit an etch rate selectivity for the (100) plane over the (111) plane of approximately 400:1. While NaOH can also etch silicon, KOH provides a more controllable, highly anisotropic profile with specific activation energies (e.g., ~0.59 eV for <100> planes), making it the industry standard for forming precise V-grooves and pyramidal textures [1].

Evidence DimensionEtch rate selectivity (100) vs (111) planes
Target Compound Data~400:1 selectivity (KOH)
Comparator Or Baseline~1:1 selectivity (Isotropic etchants)
Quantified DifferenceExtreme crystallographic anisotropy
ConditionsAqueous alkaline etching at 80 °C

Enables the precise micromachining of 3D structures like microfluidic channels and solar cell texturing that isotropic etchants cannot achieve.

Fatty Acid Salt Solubility and Physical State

The choice between KOH and NaOH in saponification dictates the physical properties of the resulting surfactant. KOH reacts with triglycerides to form potassium salts of fatty acids, which possess significantly higher aqueous solubility than their sodium counterparts. This higher solubility prevents the soap from crystallizing into a rigid matrix, allowing potassium soaps to remain liquid or soft at room temperature, whereas NaOH exclusively produces hard bar soaps.

Evidence DimensionEnd-product physical state and aqueous solubility
Target Compound DataForms highly soluble, liquid/soft potassium soaps (KOH)
Comparator Or BaselineForms rigid, lower-solubility solid sodium soaps (NaOH)
Quantified DifferenceFundamental phase difference in formulation
ConditionsSaponification of fats/oils at standard conditions

KOH is the mandatory precursor for manufacturing liquid soaps, agricultural emulsifiers, and high-solubility industrial detergents.

High-Throughput Biodiesel Production (Transesterification)

KOH is the preferred homogeneous catalyst for biodiesel synthesis when using methanol, as its superior solubility drastically reduces batch processing times from hours to minutes compared to NaOH, optimizing industrial throughput .

Alkaline Water Electrolysis and Battery Electrolytes

Due to its exceptionally high ionic conductivity and low ohmic resistance, 30 wt% KOH is the mandatory electrolyte choice for commercial alkaline water electrolyzers, nickel-cadmium batteries, and alkaline fuel cells .

Anisotropic Wet Etching of Silicon Wafers

In semiconductor and MEMS fabrication, KOH is selected over isotropic etchants to achieve highly precise, crystallographically dependent etching, enabling the creation of V-grooves, membranes, and pyramidal surface textures on (100) silicon .

Formulation of Liquid Soaps and Agricultural Emulsifiers

KOH is strictly required for the saponification of fats into highly water-soluble potassium soaps, making it the non-substitutable precursor for liquid detergents, soft soaps, and soluble agricultural formulations where NaOH would cause unwanted solidification .

Physical Description

Potassium hydroxide, solution appears as an clear aqueous solution. Corrosive to metals and tissue. Noncombustible. Used in chemical manufacturing, petroleum refining, cleaning compounds.
Potassium hydroxide, [dry solid, flake, bead, or granular] appears as a white solid. Corrosive to metals and tissue. Used in soap manufacture, bleach, as an electrolyte in alkaline batteries, and as a food additive.
NKRA; Water or Solvent Wet Solid; Pellets or Large Crystals; Liquid; Other Solid; Dry Powder; Liquid, Other Solid; Pellets or Large Crystals, Liquid, Other Solid
White or nearly white pellets, flakes, sticks, fused masses or other forms
Odorless, white or slightly yellow lumps, rods, flakes, sticks, or pellets. [Note: May be used as an aqueous solution.]; [NIOSH]
WHITE HYGROSCOPIC SOLID IN VARIOUS FORMS.
White, odorless solid or clear aqueous solution.
Odorless, white or slightly yellow lumps, rods, flakes, sticks, or pellets. [Note: May be used as an aqueous solution.]

Color/Form

White or colorless, orthorhombic, deliquescent pieces, lumps, or sticks having crystalline fracture
White or slightly yellow lumps, rods, pellets
White rhombic crystals

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

55.96644614 g/mol

Monoisotopic Mass

55.96644614 g/mol

Boiling Point

greater than 266 °F at 760 mmHg (USCG, 1999)
2408 °F at 760 mmHg (NTP, 1992)
1,320
1327 °C
1324 °C
2408 °F
2415 °F

Heavy Atom Count

2

Density

1.45 to 1.50 at 68 °F (USCG, 1999)
2.04 at 59 °F (USCG, 1999) - Denser than water; will sink
2.044 g/cu cm
Colorless, strongly basic, soapy, caustic liquid whose density depends on the concentration (g/cu cm at wt%): 1.092 at 10; 1.188 at 29; a.291 at 30; a.395 at 40; 1.514 at 50 /Aqueous potassium hydroxide/
2.04 g/cm³
2.04

Odor

Odorless

Decomposition

When heated to decomposition it emits toxic fumes of K2O.

Melting Point

680 °F approximately (NTP, 1992)
about 360 °C; about 380 °C when anhydrous
Melting point: 406 °C
90-92% KOH; MP: about 250 °C; heat of fusion: about 6.7 kJ/mol /Technical potassium hydroxide/
380 °C
680 °F
716 °F

UNII

WZH3C48M4T

GHS Hazard Statements

H302: Harmful if swallowed [Warning Acute toxicity, oral];
H314: Causes severe skin burns and eye damage [Danger Skin corrosion/irritation]

Drug Indication

Medically, the microscopic examination of potassium hydroxide (KOH) preparations is utilized in the diagnosis of fungal hyphae or trichomonads. Samples from hair, skin, or nail tissue are obtained by scraping with a scalpel, cotton-tipped applicator and are inoculated directly onto the KOH solution. In addition to the above, potassium hydroxide is used as a softener for nail grooves.

Therapeutic Uses

/EXP THER/ The effects of 1% potassium hydroxide aqueous solution and aqueous Teepol, a surfactant, on reducing subsequent development of anthralin inflammation without loss of therapeutic effect are described. Both compounds were effective and the action seemed to have resulted from enhanced oxidation of anthralin to inactive products by potassium hydroxide and from increased solubility and removal of anthralin by Teepol.
/EXP THER/ Potassium hydroxide (KOH) is a strong alkali that has long been known to digest proteins, lipids, and most other epithelial debris of skin scrapings to identify fungal infections. To our knowledge, KOH has never been used for the treatment of molluscum contagiosum (MC). We evaluated 35 children with MC for the clinical effectiveness of treatment with topical 10% KOH aqueous solution. The solution was applied by the parents of affected children, twice daily, on each MC lesion. The therapy was continued until all lesions underwent inflammation and superficial ulceration. Thirty-two of 35 patients achieved complete clinical cure after a mean treatment period of 30 days. Three children discontinued treatment: two reported severe stinging of the lesions and refused further applications; the other, with giant MC lesions, developed a secondary infection with prolonged treatment. Therapy with KOH was found to be effective and safe in the treatment of MC in children.
Potassium hydroxide is a powerful caustic which has been used to remove warts. /Former use/
A 2.5% solution in glycerol may be used as a cuticle solvent.
Therap. cat (Vet): Caustic. In disbudding calves' horns. In aq solution to dissolve scales and hair in skin scrapings.

Pharmacology

The corrosiveness of potassium hydroxide renders it a very useful agent in the decomposition/removal soft tissue and hair removal. It is incorporated into some nail products, shaving creams, and soaps [L1954].

MeSH Pharmacological Classification

Indicators and Reagents

Mechanism of Action

The exact mechanism of action of KOH is not known but the speculated one is that topical application of KOH digests keratin, and induces inflammation. The mechanism of skin injury by alkali substances such as potassium hydroxide is by the saponification of fat, causing fatty tissue to lose its function with increased damage due to a heat reaction. Extraction of water from cells occurs due to the hygroscopic (absorbent) nature of alkali. Dissolution of proteins also occurs, allowing for deeper penetration of OH- ions and resulting in various chemical reactions. The alkali penetrates the skin quickly, saponifies plasma membranes, denatures collagen proteins, and leads to vascular thromboses in the conjunctiva and other parts of the eye. The resulting corneal burns include scarring and opacification of the cornea with resulting in vision loss, corneal neovascularization, ulcer formation, and perforation. Other consequences of untreated or very severe alkali burns include epithelial erosions, secondary glaucoma, and causes the destruction of conjunctival mucus cells, causing dry eyes, trichiasis (misdirected eyelash hairs), and other ocular conditions. In the gastrointestinal tract, after oral ingestion, burns may result. The mechanism of injury is liquefactive necrosis. The thrombosis of gastrointestinal blood vessels also contributes to tissue damage. When the alkali enters the stomach, gastric acid may neutralize the strong base, which can limit the extent of the injury. Perforation of the stomach can sometimes occur with peritonitis and caustic injury to the surrounding organs including the colon, pancreas, liver, and spleen.
The mechanism of injury by alkali skin burns is by saponification of fat, which causes fatty tissue to lose its function with increased damage due to heat reaction; extraction of considerable water from cells due to the hygroscopic nature of alkali; and dissolution of proteins, permitting so deeper penetration of OH- ions and further chemical reactions.
A systemic (non-acute) oral intoxication by KOH is not expected. Regarding the potassium toxicity, the LD50 value in rats of KCl, 3.020 g/kg bw/day is much higher than that of KOH, in the range of 0.273 - 0.365 - 1.230 g KOH/kg bw/day. This demonstrates that the acute toxicity of KOH is probably due to the corrosivity caused by the OH- ion (pH value), and less to systemic toxic effects of the K+ ion. Under non-irritating conditions, the potassium doses are much lower than those used in acute toxicity studies, and therefore not relevant from the point of view of the systemic toxicity of potassium. Furthermore, the uptake of potassium, via exposure to potassium hydroxide, is much less than the oral uptake with therapeutic doses of KCl for treating potassium deficiency, of up to 10 g/day. Moreover, the oral uptake of potassium from food, from natural origin or from food additives, is likely to be also much higher.

Vapor Pressure

1 mmHg at 1326 °F ; 5 mmHg at 1497 °F (NTP, 1992)
1 MM HG @ 714 °C
1 mmHg at 1326 °F; 5 mmHg at 1497 °F
(1317 °F): 1 mmHg

Pictograms

Irritant

Corrosive;Irritant

Impurities

/Potential/ impurities: sodium oxide, sodium carbonate, sodium chloride, sodium chlorate, ferrous oxide, mercury, sodium sulfate, silicon dioxide, aluminum oxide, calcium oxide, magnesium oxide, manganese, nickel, and copper.

Other CAS

1310-58-3

Absorption Distribution and Excretion

KOH in aqueous solutions completely dissociates into K+ and OH- ions. Because of the neutralization of OH- by gastric HCl and the rapid blood pH regulation action (buffer capacity of extracellular body fluids, respiratory and renal compensation mechanisms), an alkalosis due to the OH- ions after KOH oral dosage in non-irritating conditions is thus prevented. The uptake of potassium, in potassium hydroxide form, is much less than the oral uptake with therapeutic doses of KCl for treating potassium deficiency, of up to 10 g/day. Furthermore, the oral uptake of potassium from food/natural sources or from food additives is likely to be also much higher.
Interesting observations are also that alkalosis promotes renal excretion of K+, and that, for preventing hyperkalemia, extra cellular potassium is taken up by cells in exchange for hydrogen ions (Saxena, 1989). In other words, these compensating effects of K+ and OH- would attenuate the systemic effect of KOH.
...It can also be stated that the substance will neither reach the foetus nor reach male and female reproductive organs in effective toxic concentrations. Therefore, no risk for reproductive toxicity is expected.
Under normal handling and use conditions (non-irritating) neither the concentration of potassium in the blood nor the pH of the blood will be increased above normal limits and therefore KOH is not expected to cause systemically toxic levels in the blood. The renal excretion of K+ can be elevated and the OH- ion is neutralised by the bicarbonate buffer system in the blood...
Alkalies penetrate skin slowly. /Alkalies/
Ammonium hydroxide penetrates fastest, followed by sodium hydroxide, potassium hydroxide, and finally calcium hydroxide.

Metabolism Metabolites

KOH in aqueous solution is entirely dissociated into K+ and OH- ions. Due to the neutralization of OH- by gastric HCl and the quick and efficient blood pH regulation mechanisms (buffer capacity of extra cellular body fluids, respiratory and renal compensation mechanisms), an alkalosis due to the OH- ions after KOH oral dosage in non-irritating conditions is prevented.
KOH in aqueous solutions is completely dissociated into K+ and OH- ions. Due to the neutralization of OH- by gastric HCl and the quick and efficient blood pH regulation mechanisms (buffer capacity of extra cellular body fluids, respiratory and renal compensation mechanisms), an alkalosis due to the OH- ions after KOH oral dosage in non-irritating conditions is prevented.
...In every case, it should be realised that aerosols of KOH are not stable. They are rapidly transformed due to an uptake of carbon dioxide from the atmosphere resulting in the formation of potassium bicarbonate and potassium carbonate. Cooper et al. (1979) reported that the transformation of respirable NaOH aerosols into carbonate aerosols could occur in seconds...

Wikipedia

Potassium hydroxide
5-MeO-DMT

Use Classification

EPA Safer Chemical Functional Use Classes -> Processing Aids and Additives
Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern
Food additives
Food Additives -> ACIDITY_REGULATOR; -> JECFA Functional Classes
Hazard Classes and Categories -> Corrosives, Reactive - 1st degree
Cosmetics -> Buffering

Methods of Manufacturing

Potassium hydroxide is produced industrially by the electrolysis of potassium chloride.
Largely water-free, ca. 90-95% potassium hydroxide (caustic potash) is obtained by evaporating potassium hydroxide solution. The residual content of 5-10% H2O is bound as a monohydrate.

General Manufacturing Information

Miscellaneous Manufacturing
Computer and Electronic Product Manufacturing
Paper Manufacturing
Industrial Gas Manufacturing
Petroleum Refineries
All Other Chemical Product and Preparation Manufacturing
Pharmaceutical and Medicine Manufacturing
Organic Fiber Manufacturing
Oil and Gas Drilling, Extraction, and Support activities
Pesticide, Fertilizer, and Other Agricultural Chemical Manufacturing
Not Known or Reasonably Ascertainable
Soap, Cleaning Compound, and Toilet Preparation Manufacturing
Paint and Coating Manufacturing
Construction
Mining (except Oil and Gas) and support activities
Primary Metal Manufacturing
All Other Basic Inorganic Chemical Manufacturing
Fabricated Metal Product Manufacturing
Services
All Other Basic Organic Chemical Manufacturing
Other (requires additional information)
Food, beverage, and tobacco product manufacturing
Agriculture, Forestry, Fishing and Hunting
Utilities
Wholesale and Retail Trade
Electrical Equipment, Appliance, and Component Manufacturing
Potassium hydroxide (K(OH)): ACTIVE
Each year, an estimated 35,000 wells are hydraulically-fractured in the U.S. Although the oil and gas extraction industry as a whole has a relatively higher fatality rate compared to most of the U.S. general industry... there is currently no worker injury/illness or fatality data publicly available for hydraulic fracturing or flowback operations. Regardless of the availability of data, more workers are potentially exposed to the hazards created by hydraulic fracturing and flowback operations due to the large increase in the number of these operations in the past decade. /Hydraulic fracturing/

Analytic Laboratory Methods

Method: NIOSH 7401, Issue 2; Procedure: acid-base titration; Analyte: potassium hydroxide; Matrix: air; Detection Limit: 0.03 mg per sample (as NaOH).

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place. Absorbs carbon dioxide (CO2) form air. Air sensitive. Strongly hygroscopic. Storage class (TRGS 510): Non-combustible, corrosive hazardous materials.

Dates

Last modified: 08-15-2023
Parija SC, Shivaprakash MR: Evaluation of potassium hydroxide for wet mount preparation of stool for detection of intestinal parasites. Diagn Microbiol Infect Dis. 2001 Nov;41(3):127-30. [PMID:11750165]
Evaluation of Topical Potassium Hydroxide Solution for Treatment of Plane Warts
Potassium Hydroxide
FDA document, potassium hydroxide
Potassium
NJ Gov Document, Potassium Hydroxide
Comparison of 5% potassium hydroxide with 10% potassium hydroxide solution in treatment of molluscum contagiosum: A comparative study
Potassium Hydroxide Liquid
Potassium hydroxide overview
Overview of KOH
NIH MeSH search, Potassium Hydroxide
ECHA information page, Potassium Hydroxide
Potassium Hydroxide- Continental Chemical
InCHEM, Potassium Hydroxide

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